1,4-Dioxa-7-azaspiro[4.4]nonane
Overview
Description
Synthesis Analysis
The synthesis of related spiro compounds involves several innovative methods, including aminomethylation reactions to create diazaspiro[bicyclo[3.3.1]nonane derivatives (A. Khrustaleva et al., 2018) and Mn(III)-based oxidative procedures for constructing 2-oxa-7-azaspiro[4.4]nonane-8,9-diones (Thanh‐Truc Huynh et al., 2017). These synthetic pathways highlight the versatility and complexity of spiro compound synthesis.
Molecular Structure Analysis
The structural determination and analysis are crucial for understanding the reactivity and properties of 1,4-Dioxa-7-azaspiro[4.4]nonane. Techniques such as mass spectrometry and NMR spectroscopy are typically employed to elucidate the molecular structure of such compounds, ensuring accurate representation of their spirocyclic nature.
Chemical Reactions and Properties
Spiro compounds like 1,4-Dioxa-7-azaspiro[4.4]nonane participate in various chemical reactions, including nitroso-ene cyclizations (Sha-Hua Huang et al., 2015) and double intramolecular hetero-Michael additions (Josep Aiguadé et al., 2001). These reactions demonstrate the compound's ability to form complex structures and engage in multifaceted synthetic pathways.
Scientific Research Applications
Synthesis of Related Compounds : A method for synthesizing N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester was developed, which is a compound related to 1,4-Dioxa-7-azaspiro[4.4]nonane (Slavinskaya et al., 1996).
Anticonvulsant Activity : Studies on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione showed significant anti-electroshock seizure activity (Farrar et al., 1993).
Biological Activities of Spiroaminals : The 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane ring systems, similar to 1,4-Dioxa-7-azaspiro[4.4]nonane, are found in natural or synthetic products with significant biological activities. This highlights their potential applications and the challenge they present for chemical synthesis (Sinibaldi & Canet, 2008).
Synthesis of Cephalotaxine : A novel synthesis approach using 1-azaspiro[4.4]nonane, a key structural motif, was developed for the modular synthesis of (±)-cephalotaxine (Huang et al., 2015).
Potential Dopamine Agonists : Synthesis and evaluation of some 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists were conducted, though none showed central nervous system activity (Brubaker & Colley, 1986).
Synthesis Using Mn(III)-based Oxidation : 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones were synthesized using a Mn(III)-based reaction, highlighting a new application in chemical synthesis (Huynh, Nguyen, & Nishino, 2017).
Inhibitor for Hepatitis C Virus : The 1,4-dioxa-7-azaspiro[4.4]nonane motif was used in an inhibitor (GSK2236805) for the hepatitis C virus, showing high potency against various genotypes (Kazmierski et al., 2014).
Antibacterial Activity : Compounds containing the 1,4-dioxa-8-azaspiro[4.5]decane structure were synthesized and showed excellent in vitro antibacterial activity (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).
Safety And Hazards
properties
IUPAC Name |
1,4-dioxa-7-azaspiro[4.4]nonane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-7-5-6(1)8-3-4-9-6/h7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOUWLZSXWMCSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569419 | |
Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dioxa-7-azaspiro[4.4]nonane | |
CAS RN |
176-33-0 | |
Record name | 1,4-Dioxa-7-azaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dioxa-7-azaspiro[4.4]nonane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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